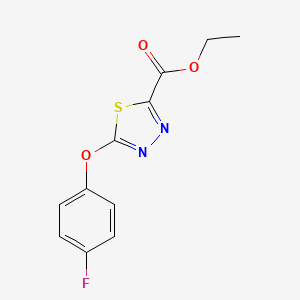

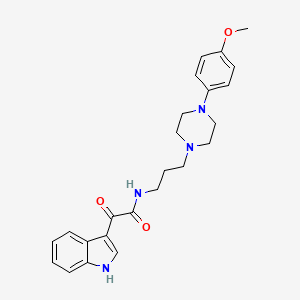

![molecular formula C12H16N4O2 B2569715 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-02-4](/img/structure/B2569715.png)

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are analogues of adenine, where the N-7 (purine numbering) has been replaced by a CH group . They are also known as 7-deazaadenines .

Synthesis Analysis

New 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidin-4-amines may be regarded as analogues of adenine (B) in which its N-7 (purine numbering) has been replaced by a CH group .Chemical Reactions Analysis

The synthesis of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Applications De Recherche Scientifique

Green Synthesis and Anticancer Evaluation

A study by Elgohary and El-Arab (2013) explored the green and efficient synthesis of some Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives via an Iodine catalyst in aqueous media. The synthesized compounds were evaluated for their anticancer activity, with some showing potent antitumor activity. This includes derivatives with hydroxy substituents that displayed high activity among the tested compounds, with IC50 values greater than 5 mg/mL (Elgohary & El-Arab, 2013).

Structural Analysis of Pyrimidines

Rajam et al. (2017) conducted a study focusing on cation tautomerism, twinning, and disorder in pyrimidinium salts. This research provides insights into the structural aspects of pyrimidines, which are crucial in biology and medicine. The study emphasizes the importance of molecular recognition processes involving hydrogen bonding, crucial for the targeted drug action of pharmaceuticals containing pyrimidine derivatives (Rajam et al., 2017).

Corrosion Inhibition

Yadav et al. (2015) synthesized new pyrimidine derivatives, demonstrating their effectiveness as organic inhibitors against the corrosion of mild steel in acidic media. This study highlights the potential of pyrimidine derivatives in industrial applications, particularly in protecting metals against corrosion (Yadav et al., 2015).

Fluorescence Binding with Bovine Serum Albumin

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the bioactive compound interactions with proteins, which is essential for drug development (Meng et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit janus kinase 1 (jak1) selectively .

Mode of Action

It can be inferred that, like other jak1 inhibitors, it may bind to the kinase domain of jak1, preventing it from phosphorylating and activating signal transducer and activator of transcription (stat) proteins .

Biochemical Pathways

Inhibition of jak1 typically disrupts the jak-stat signaling pathway, which plays a crucial role in immune response, cell growth, and survival .

Result of Action

The inhibition of jak1 can lead to the reduction of inflammatory responses and could potentially have anti-cancer effects .

Propriétés

IUPAC Name |

4-(2-hydroxyethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-2-6-16-10(18)4-3-9-11(13-5-7-17)14-8-15-12(9)16/h3-4,8,17H,2,5-7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVZUVRJFWGYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC2=C(N=CN=C21)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

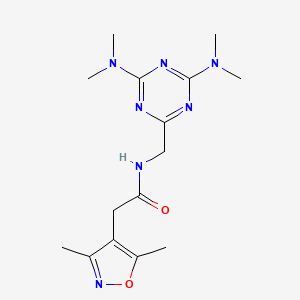

![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)

![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)

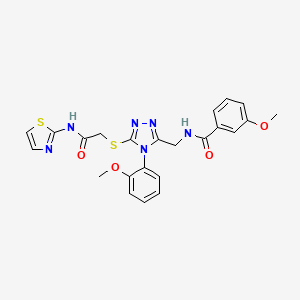

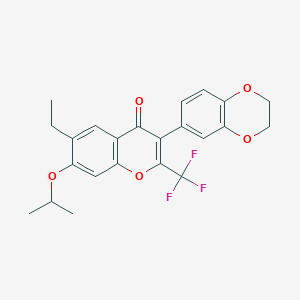

![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)

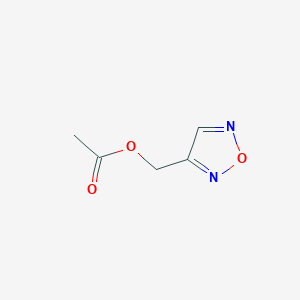

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2569642.png)

![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)

![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)